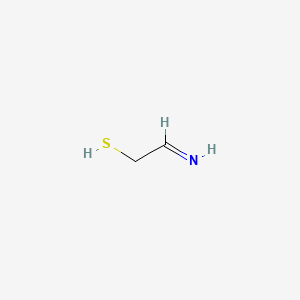

2-Iminoethane-1-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C2H5NS |

|---|---|

Molecular Weight |

75.14 g/mol |

IUPAC Name |

2-iminoethanethiol |

InChI |

InChI=1S/C2H5NS/c3-1-2-4/h1,3-4H,2H2 |

InChI Key |

JTDSXCPZNVERRA-UHFFFAOYSA-N |

Canonical SMILES |

C(C=N)S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2-Iminothiolane HCl (Traut's Reagent)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 2-iminothiolane hydrochloride, commonly known as Traut's Reagent. 2-Iminothiolane HCl is a versatile cyclic thioimidate reagent widely employed in bioconjugation and molecular biology for the introduction of sulfhydryl (-SH) groups to primary amines. This document furnishes detailed experimental protocols for its synthesis from precursor molecules and subsequent purification to obtain a high-purity product. Furthermore, it presents key physicochemical and analytical data in a structured format to aid researchers in its characterization. The guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the preparation and handling of this important bioconjugation reagent.

Introduction

2-Iminothiolane hydrochloride (also referred to as 2-IT HCl or Traut's Reagent) is a chemical compound with the formula C₄H₈ClNS. It is a water-soluble and amine-reactive reagent that facilitates the thiolation of proteins, peptides, and other molecules containing primary amine groups. The reaction proceeds efficiently at a pH range of 7 to 9, resulting in the conversion of a primary amine to a sulfhydryl-containing amidine, thereby introducing a reactive thiol group while preserving the original charge of the modified molecule.[1][2] This property is particularly advantageous in bioconjugation applications where maintaining the native charge of a protein is crucial for its structure and function.

The introduced sulfhydryl groups can be subsequently used for various downstream applications, including the formation of disulfide bonds, conjugation to maleimide-activated molecules, or immobilization onto solid supports. This makes 2-iminothiolane HCl an invaluable tool in the development of antibody-drug conjugates (ADCs), protein cross-linking studies, and the preparation of various bioconjugates for research and therapeutic purposes.

This guide will detail the synthesis of 2-iminothiolane HCl, a process first described by Traut et al. in 1973, and provide a robust protocol for its purification.[3]

Synthesis of 2-Iminothiolane HCl

The synthesis of 2-iminothiolane HCl is a two-step process that begins with the formation of methyl 4-mercaptobutyrimidate from 4-chlorobutyronitrile, followed by cyclization to yield the final product.

Overall Reaction Scheme

Caption: Overall synthesis scheme for 2-iminothiolane HCl.

Experimental Protocol: Synthesis of Methyl 4-mercaptobutyrimidate

This procedure is adapted from the method described by Traut, R. R., et al. (1973).[3]

Materials:

-

4-Chlorobutyronitrile

-

Triethylamine (Et₃N)

-

Anhydrous Methanol (MeOH)

-

Hydrogen Sulfide (H₂S) gas

-

Dry Hydrogen Chloride (HCl) gas

-

Anhydrous diethyl ether

Procedure:

-

Thioamide Formation: A solution of 4-chlorobutyronitrile in anhydrous methanol is cooled in an ice bath. A stream of dry hydrogen sulfide gas is bubbled through the solution, followed by the slow addition of triethylamine. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

Imidoester Formation: The resulting thioamide intermediate is not isolated. The reaction mixture is cooled again, and dry hydrogen chloride gas is bubbled through the solution until saturation. This step facilitates the formation of the methyl 4-mercaptobutyrimidate hydrochloride.

-

Isolation: The intermediate product is precipitated by the addition of anhydrous diethyl ether. The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

Experimental Protocol: Cyclization to 2-Iminothiolane HCl

Procedure:

-

The crude methyl 4-mercaptobutyrimidate hydrochloride is dissolved in anhydrous methanol.

-

The solution is stirred at room temperature, allowing for the intramolecular cyclization to occur, which results in the formation of 2-iminothiolane hydrochloride. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure to yield the crude 2-iminothiolane HCl.

Purification of 2-Iminothiolane HCl

Purification of the synthesized 2-iminothiolane HCl is critical to remove any unreacted starting materials, intermediates, and byproducts, such as ammonium chloride. Recrystallization is an effective method for obtaining high-purity 2-iminothiolane HCl.

Experimental Protocol: Recrystallization

Materials:

-

Crude 2-iminothiolane HCl

-

Absolute Ethanol

-

Anhydrous Diethyl Ether

Procedure:

-

The crude 2-iminothiolane HCl is dissolved in a minimal amount of hot absolute ethanol.

-

The hot solution is filtered to remove any insoluble impurities.

-

Anhydrous diethyl ether is slowly added to the warm filtrate until the solution becomes turbid.

-

The flask is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

The resulting white, crystalline product is collected by vacuum filtration.

-

The crystals are washed with a small amount of cold anhydrous diethyl ether and then dried under vacuum to yield pure 2-iminothiolane HCl.

Data Presentation

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈ClNS | [1][4][5] |

| Molecular Weight | 137.63 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 198-201 °C | [1] |

| Solubility in Water | 100 mg/mL | [1][6] |

Analytical Data

| Analytical Technique | Data | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ 2.25 (t, 2H), 3.18 (m, 2H), 3.51 (t, 2H), 12.38 (s, 2H) | |

| Purity (Typical) | ≥98% (by TLC or HPLC) |

Note: The ¹H NMR spectrum may show a triplet around δ 7.2-7.5, which corresponds to the common impurity, ammonium chloride.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of 2-iminothiolane HCl.

Conclusion

This technical guide has provided a detailed and comprehensive protocol for the synthesis and purification of 2-iminothiolane HCl (Traut's Reagent). By following the outlined experimental procedures, researchers can reliably produce high-purity Traut's Reagent for a wide range of bioconjugation applications. The provided physicochemical and analytical data serve as a valuable reference for quality control and characterization of the synthesized product. Adherence to proper laboratory safety practices is paramount when handling the reagents and performing the procedures described herein.

References

An In-depth Technical Guide to the Stability and Storage of Traut's Reagent

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability, storage, and handling of Traut's reagent (2-iminothiolane). The information herein is intended to enable researchers to maximize the efficacy and reproducibility of their experiments involving this versatile thiolation reagent.

Introduction to Traut's Reagent

Traut's reagent, chemically known as 2-iminothiolane hydrochloride (2-IT∙HCl), is a cyclic thioimidate compound widely used for the modification of primary amines (-NH₂) to introduce sulfhydryl (-SH) groups.[1] This process, known as thiolation, is a cornerstone of bioconjugation chemistry, enabling the labeling, cross-linking, and immobilization of proteins, peptides, and other biomolecules.[1] A key advantage of Traut's reagent is that the resulting amidine linkage preserves the positive charge of the original primary amine, thus minimizing disturbances to the protein's native isoelectric point and structure.[1]

The reagent reacts efficiently and spontaneously with primary amines in aqueous solutions at a pH range of 7 to 9.[1] While it can also react with aliphatic and phenolic hydroxyl groups, this reaction is approximately 100 times slower and generally insignificant when primary amines are present.[1]

Chemical Stability of Traut's Reagent

The utility of Traut's reagent is intrinsically linked to its stability, both in its solid form and, more critically, in solution. Understanding the factors that influence its degradation is paramount for successful and reproducible thiolation.

Solid-State Stability and Storage

In its solid, lyophilized hydrochloride salt form, Traut's reagent is stable. For optimal shelf life, it should be stored under desiccated conditions at 4°C.[1] When stored properly, the reagent is guaranteed to be functional for at least one year from the date of shipment.[2] It is advisable to bring the vial to room temperature before opening to prevent moisture condensation, which can compromise the reagent's stability.

Solution Stability and Hydrolysis

It is strongly recommended to prepare solutions of Traut's reagent immediately before use, as it is not stable in aqueous solutions for extended periods. [2] The primary degradation pathway in aqueous solution is hydrolysis, which opens the cyclic thioimidate ring.

The rate of hydrolysis is highly dependent on the pH of the solution. Traut's reagent is significantly more stable in acidic and neutral buffers compared to alkaline conditions.[1] However, the reaction with primary amines is most efficient at a slightly alkaline pH (7-9), creating a necessary trade-off between reagent stability and reaction efficiency. The rate of reaction with primary amines is substantially faster than the rate of hydrolysis, which allows for effective thiolation with a relatively low molar excess of the reagent.[1]

Stability of the Thiolated Product

The product of the reaction between Traut's reagent and a primary amine is a molecule bearing a free sulfhydryl group. This introduced thiol group is itself susceptible to degradation through two main pathways:

-

Oxidation: Free sulfhydryls can readily oxidize to form disulfide bonds, either with other modified molecules or with other free thiols in the solution. This can be minimized by including a chelating agent like EDTA in the reaction buffer to sequester divalent metal ions that can catalyze oxidation.[1]

-

Intramolecular Cyclization: The generated sulfhydryl group can undergo an intramolecular attack on the newly formed amidine bond. This is particularly problematic at neutral to alkaline pH (e.g., pH 7.8) and results in the formation of a stable, non-reactive N-substituted 2-iminothiolane and the loss of ammonia.[3] This side reaction effectively reverses the desired modification. Performing the thiolation reaction at lower temperatures (e.g., on ice) has been shown to significantly reduce the rate of this undesirable cyclization.[4]

Quantitative Stability and Reaction Data

The following tables summarize the available quantitative data on the stability and reactivity of Traut's reagent.

| Condition | Parameter | Value | Reference |

| 50mM Triethanolamine Buffer, pH 8.0, Room Temperature | Half-life of Hydrolysis | ~ 1 hour | --INVALID-LINK--[1] |

| 10mM PBS/D₂O, pH 7.4, Room Temperature (for γ-functional ITL derivatives) | Hydrolysis | 33% in 12 hours | --INVALID-LINK--[2] |

| 10mM PBS/D₂O, pH 7.4, 2°C (for γ-functional ITL derivatives) | Hydrolysis | Suppressed | --INVALID-LINK--[2] |

Table 1: Stability of Traut's Reagent in Aqueous Solution.

| Reactant and Conditions | Parameter | Value | Reference |

| 20mM Glycine in 50mM Triethanolamine Buffer, pH 8.0, Room Temperature | Half-life of Reaction | ~ 5 minutes | --INVALID-LINK--[1] |

| Tris Buffer, pH 8.0, Room Temperature | Consumption Rate | 45 minutes | --INVALID-LINK--[1] |

| Ammonium Chloride Buffer, pH 8.0, Room Temperature | Consumption Rate | 35 minutes | --INVALID-LINK--[1] |

Table 2: Reaction Kinetics of Traut's Reagent with Primary Amines.

Mandatory Visualizations

The following diagrams illustrate the key chemical and experimental pathways involving Traut's reagent.

Caption: Reaction of Traut's reagent with a primary amine.

References

An In-depth Technical Guide on the Solubility of 2-Iminoethane-1-thiol in Different Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-iminoethane-1-thiol. Due to the limited availability of direct experimental data for this specific molecule, this document infers its solubility based on the established chemical principles of its constituent functional groups: an imine and a thiol. The guide also presents detailed experimental protocols for determining its solubility and illustrates relevant concepts with diagrams.

Introduction to this compound

This compound is the tautomeric form of the more commonly known compound, 2-aminoethanethiol, which is also referred to as cysteamine. Tautomers are isomers of a compound that readily interconvert, and the equilibrium between the amino and imino forms is dependent on the solvent and pH. While the amino form is generally more stable, the imino tautomer possesses distinct reactivity that can be relevant in various chemical and biological contexts. Understanding the solubility of this compound is crucial for its application in research and drug development, particularly in designing formulations and understanding its bioavailability.

Predicted Solubility of this compound in Different Buffers

The solubility of this compound is influenced by the pH of the buffer due to the presence of both an acidic thiol group and a basic imine group. The thiol group (-SH) is weakly acidic, while the imine group (C=NH) is weakly basic and can be protonated.

Key Factors Influencing Solubility:

-

pH: The pH of the buffer will determine the ionization state of the thiol and imine groups. At low pH, the imine is likely to be protonated, increasing its polarity and solubility in aqueous buffers. Conversely, at high pH, the thiol group will be deprotonated to the more soluble thiolate anion.

-

Buffer Composition: The components of the buffer can potentially interact with the thiol or imine groups. For instance, some buffer components may catalyze the hydrolysis of the imine back to the more stable amino form.

-

Temperature: As with most compounds, solubility is expected to be temperature-dependent.

-

Ionic Strength: The concentration of salts in the buffer can also affect solubility.

Predicted Solubility Profile:

| Buffer System | pH Range | Predicted Solubility | Rationale |

| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Moderate | At neutral pH, a fraction of the thiol group may be deprotonated, and the imine group will be largely unprotonated. Solubility is expected to be moderate, but the imine may be susceptible to hydrolysis. |

| Acetate Buffer | 3.6 - 5.6 | High | In acidic conditions, the imine group will be protonated to form a more soluble iminium salt. However, the imine is also more susceptible to hydrolysis at low pH. |

| Tris Buffer | 7.5 - 9.0 | Moderate to High | In this slightly basic pH range, the thiol group will be significantly deprotonated to the more soluble thiolate form. |

| Citrate Buffer | 3.0 - 6.2 | High | Similar to acetate buffer, the acidic nature of this buffer will lead to protonation of the imine group, enhancing solubility, with the caveat of potential hydrolysis. |

| HEPES Buffer | 6.8 - 8.2 | Moderate | Similar to PBS, providing a physiologically relevant pH range where solubility is expected to be moderate. |

Experimental Protocol for Solubility Determination

A modified shake-flask method is recommended for determining the solubility of this compound, with special considerations for its potential instability.

Materials:

-

This compound (or its precursor, 2-aminoethanethiol)

-

Selected buffers (e.g., PBS, acetate, Tris)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each buffer in separate vials.

-

To minimize oxidation of the thiol group, purge the vials with an inert gas before sealing.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with the corresponding buffer to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

-

-

Data Analysis:

-

Calculate the solubility in each buffer based on the measured concentration and the dilution factor.

-

Workflow for Solubility Determination:

Caption: A flowchart of the experimental procedure for determining the solubility of this compound.

Potential Signaling Pathway Involvement

Thiol-containing compounds can participate in various biological signaling pathways, primarily through their nucleophilic and reducing properties. The thiol group of this compound could potentially interact with electrophilic species and participate in redox signaling.

Conceptual Signaling Pathway:

The following diagram illustrates a hypothetical signaling pathway where a thiol-containing compound like this compound could modulate cellular processes.

Caption: A diagram illustrating potential mechanisms of action for a thiol-containing compound in cellular signaling.

Conclusion

While direct solubility data for this compound is not currently available, its chemical structure allows for a reasoned prediction of its behavior in different buffer systems. Its amphoteric nature, with both a basic imine and an acidic thiol group, suggests that its solubility will be highly dependent on pH. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for empirically determining the solubility of this and other reactive compounds. Further investigation into the stability and tautomeric equilibrium of this compound in aqueous solutions is warranted to fully understand its potential applications.

The Advent of a Versatile Tool: A Technical Guide to the Discovery and History of Traut's Reagent

For researchers, scientists, and drug development professionals, understanding the tools of the trade is paramount. This in-depth guide explores the discovery, history, and core applications of Traut's reagent, a pivotal chemical tool for protein modification.

Traut's reagent, chemically known as 2-iminothiolane, is a cyclic thioimidate compound widely used for the thiolation of primary amines in biomolecules.[1][2] Its introduction revolutionized the field of protein chemistry by providing a simple and efficient method to introduce sulfhydryl (-SH) groups, which are crucial for a variety of conjugation techniques. This guide delves into the historical context of its discovery, its chemical properties, detailed experimental protocols, and its applications in modern research and drug development.

Discovery and Historical Context

The emergence of Traut's reagent is intrinsically linked to the advancements in protein cross-linking techniques in the mid-20th century. In 1973, Robert R. Traut and his colleagues published a seminal paper in Biochemistry that first described the use of methyl 4-mercaptobutyrimidate, a precursor to the cyclic 2-iminothiolane, as a cleavable cross-linking reagent.[1][2] Their work was initially focused on elucidating the structure of the Escherichia coli 30S ribosomal subunit by cross-linking its constituent proteins.[1][2] This pioneering study established 2-iminothiolane as a valuable tool for studying protein-protein interactions.

The key innovation of Traut's reagent was its ability to react with primary amines, such as the side chains of lysine residues, to introduce a free sulfhydryl group while maintaining the original charge of the amino group.[1] This property was a significant advantage over other reagents of the time, as it minimized perturbations to the protein's native structure and function. The reagent's water solubility and reactivity at physiological pH further contributed to its widespread adoption in the scientific community.[3][4][5]

Chemical Properties and Reaction Mechanism

Traut's reagent is a white crystalline powder, soluble in water, methanol, and DMSO.[3] It reacts specifically and efficiently with primary amines at a pH range of 7 to 9.[1] The reaction involves the nucleophilic attack of the primary amine on the cyclic thioimidate, leading to the opening of the ring and the formation of an amidine bond with a terminal sulfhydryl group. While it can also react with aliphatic and phenolic hydroxyl groups, this reaction is significantly slower (approximately 100-fold less) and generally negligible in the presence of primary amines under typical reaction conditions.[1][3]

The following table summarizes the key quantitative data related to the properties and use of Traut's reagent:

| Property | Value / Condition | Notes |

| Optimal pH Range | 7.0 - 9.0 | Reaction with primary amines is most efficient in this range.[1] |

| Reaction Time | Typically 1 hour at room temperature | For most protein thiolation reactions.[1] |

| Molar Excess | 2- to 20-fold molar excess over the protein | The desired level of thiolation can be controlled by adjusting this ratio.[1] |

| Stability | Stable in acidic and neutral buffers. Hydrolysis is slow in alkaline conditions compared to the reaction with primary amines.[1] | Should be stored at 4°C under desiccating conditions. |

| Reactivity with other groups | ~100-fold slower with hydroxyl groups compared to primary amines.[1][3] | Reaction with hydroxyls is more significant at higher pH and longer reaction times.[1] |

Experimental Protocols

The following section provides a detailed methodology for the thiolation of a protein using Traut's reagent, based on established protocols.[1][6]

Materials

-

Protein to be thiolated

-

Traut's Reagent (2-iminothiolane HCl)

-

Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), 0.1 M borate buffer), pH 8.0

-

EDTA (Ethylenediaminetetraacetic acid)

-

Desalting column (e.g., Zeba Spin Desalting Column)

-

Ellman's Reagent (for sulfhydryl group quantification)

Procedure

-

Buffer Preparation: Prepare an amine-free buffer (e.g., PBS) at pH 8.0. It is recommended to include 2-5 mM EDTA in the buffer to chelate any divalent metals that could promote the oxidation of the newly introduced sulfhydryl groups.[1]

-

Protein Solution Preparation: Dissolve the protein to be modified in the prepared buffer to a desired concentration (e.g., 1-10 mg/mL). If the protein is already in a buffer containing primary amines (like Tris), it should be exchanged into the amine-free buffer via dialysis or a desalting column.

-

Traut's Reagent Stock Solution: Prepare a stock solution of Traut's reagent. For example, dissolving Traut's reagent at 2 mg/mL in water or buffer creates a 14 mM stock solution.[1]

-

Thiolation Reaction: Add a 2- to 20-fold molar excess of Traut's reagent to the protein solution.[1] The exact molar excess will depend on the protein and the desired degree of thiolation. Gently mix the solution.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature.[1]

-

Removal of Excess Reagent: Separate the thiolated protein from the unreacted Traut's reagent and byproducts using a desalting column equilibrated with the reaction buffer containing EDTA.[1]

-

Quantification of Thiolation (Optional): The number of incorporated sulfhydryl groups can be determined using Ellman's Reagent.[1]

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. 2-Iminothiolane - Wikipedia [en.wikipedia.org]

- 3. Traut’s reagent - Enamine [enamine.net]

- 4. 제품 [insung.net]

- 5. Traut's Reagent 500 mg (CAS 4781-83-3) - Traut's Reagent (2-Iminothiolane HCl) - ProteoChem [proteochem.com]

- 6. UBC BIOMOD 2016 [biomod2016.gitlab.io]

Spectroscopic Properties of 2-Iminothiolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iminothiolane, commonly known as Traut's Reagent, is a cyclic thioimidate of significant interest in bioconjugation chemistry.[1][2] Its primary application lies in the thiolation of primary amines, such as those on the side chains of lysine residues in proteins and peptides, thereby introducing a reactive sulfhydryl group.[1] This modification is a cornerstone for various applications, including the formation of protein-protein conjugates, antibody-drug conjugates (ADCs), and the immobilization of proteins onto surfaces. A thorough understanding of its spectroscopic properties is paramount for its effective utilization and characterization in these advanced applications. This guide provides an in-depth overview of the spectroscopic characteristics of 2-iminothiolane, detailed experimental protocols for its analysis, and a visual representation of its fundamental reaction workflow.

Core Spectroscopic Data

The spectroscopic data for 2-iminothiolane hydrochloride are summarized below, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-iminothiolane. The proton NMR (¹H NMR) spectrum provides characteristic signals for the protons within the thiolane ring and the imino group.

Table 1: ¹H NMR Spectroscopic Data for 2-Iminothiolane Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.25 | Triplet (t) | 2H | -CH₂-CH₂-S- |

| 3.18 | Multiplet (m) | 2H | -CH₂-S- |

| 3.51 | Triplet (t) | 2H | -CH₂-C=NH₂⁺- |

| 12.38 | Singlet (s) | 2H | -C=NH₂⁺- |

| Solvent: DMSO-d₆ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the 2-iminothiolane molecule. The hydrochloride salt of 2-iminothiolane exhibits a characteristic absorption maximum in the ultraviolet region.

Table 2: UV-Vis Spectroscopic Data for 2-Iminothiolane Hydrochloride

| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent |

| 248 nm | 8840 M⁻¹ cm⁻¹ | 0.1N HCl |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 2-Iminothiolane

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| 2-Iminothiolane (Free Base) | C₄H₇NS | 101.17 |

| 2-Iminothiolane Hydrochloride | C₄H₈ClNS | 137.63 |

Infrared (IR) Spectroscopy

Experimental Fourier-Transform Infrared (FTIR) spectra of 2-iminothiolane are not widely published. However, the expected characteristic absorption bands can be predicted based on its functional groups. These predictions are valuable for identifying the key structural features of the molecule.

Table 4: Predicted FT-IR Absorption Bands for 2-Iminothiolane Hydrochloride

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| 3200-3000 | N-H stretch | Imine (-C=NH₂⁺) |

| 2950-2850 | C-H stretch | Alkane (-CH₂-) |

| ~1650 | C=N stretch | Imine (-C=N-) |

| 1470-1430 | C-H bend | Alkane (-CH₂-) |

| ~700 | C-S stretch | Thioether (-S-) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 2-iminothiolane are provided below. These protocols are intended to serve as a guide for researchers and can be adapted based on the specific instrumentation and experimental conditions.

¹H NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-iminothiolane hydrochloride in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Apply a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

-

Data Processing:

-

Perform Fourier transformation of the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of 2-iminothiolane hydrochloride (approx. 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum will show absorbance or transmittance as a function of wavenumber. The background spectrum is automatically subtracted by the instrument software.

Mass Spectrometry Protocol (for derivatives)

-

Sample Preparation: Dissolve the 2-iminothiolane derivative in a suitable solvent compatible with the ionization technique (e.g., methanol, acetonitrile, or water). The concentration should be in the low µM to nM range.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or spot it on a MALDI plate with a suitable matrix.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal intensity and minimize fragmentation.

-

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion to confirm the molecular weight of the derivative. Analyze the fragmentation pattern if tandem mass spectrometry (MS/MS) is performed to gain further structural information.

Experimental Workflow and Signaling Pathways

2-Iminothiolane is not known to be involved in biological signaling pathways. Its primary role is as a chemical tool for bioconjugation. The following diagram illustrates the experimental workflow for the reaction of 2-iminothiolane with a primary amine, a fundamental process in its application.

References

An In-depth Technical Guide to 2-Aminoethane-1-thiol (Cysteamine)

Disclaimer: Initial searches for "2-Iminoethane-1-thiol" did not yield significant results for a distinct chemical entity. The scientific literature is rich with information on the closely related and structurally similar compound, 2-Aminoethane-1-thiol, commonly known as cysteamine. This guide will focus on 2-Aminoethane-1-thiol, assuming it is the compound of interest for research and drug development professionals.

Introduction

2-Aminoethane-1-thiol, or cysteamine, is a simple aminothiol that is the decarboxylation product of the amino acid cysteine. It is also a key intermediate in the metabolism of Coenzyme A. As a medication, it is primarily used to treat cystinosis, a rare genetic disorder.[1] Beyond this primary indication, its antioxidant and neuroprotective properties have made it a subject of interest in various fields of drug development, including for neurodegenerative diseases.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and biological activities.

Chemical Structure and Properties

Cysteamine is a hygroscopic, white solid with a characteristic unpleasant odor. It is freely soluble in water and ethanol.[3]

Chemical Structure:

Caption: Chemical structure of 2-Aminoethane-1-thiol (Cysteamine).

Table 1: Physicochemical Properties of 2-Aminoethane-1-thiol and its Hydrochloride Salt

| Property | 2-Aminoethane-1-thiol | 2-Aminoethane-1-thiol Hydrochloride | Reference(s) |

| IUPAC Name | 2-aminoethane-1-thiol | 2-aminoethane-1-thiol hydrochloride | [3] |

| Synonyms | Cysteamine, β-Mercaptoethylamine, MEA | Cysteamine HCl, Mercaptamine hydrochloride | [4][5] |

| CAS Number | 60-23-1 | 156-57-0 | [4] |

| Molecular Formula | C₂H₇NS | C₂H₈ClNS | [4] |

| Molecular Weight | 77.15 g/mol | 113.61 g/mol | [4] |

| Melting Point | 95-97 °C | 67-71 °C | [1] |

| Boiling Point | Not available | Not available | |

| pKa (Strongest Acidic) | 9.42 | Not available | [6] |

| pKa (Strongest Basic) | 10.4 | Not available | [6] |

| Solubility | Freely soluble in water | Soluble in water and DMSO | [3][5] |

Table 2: Spectroscopic Data for 2-Aminoethane-1-thiol Hydrochloride

| Spectroscopic Data | Values | Reference(s) |

| ¹H NMR (in D₂O) | δ 4.98, 2.99, 2.69 ppm | [7] |

| ¹³C NMR (in D₂O) | Chemical shifts for the two carbon atoms can be found in the referenced database. | [8] |

| FTIR (KBr disc) | The spectrum is available in the referenced database. A characteristic peak for the S-H bond is observed around 2340-2360 cm⁻¹. | [9][10] |

Experimental Protocols

A common method for the synthesis of cysteamine hydrochloride is through the high-pressure acidolysis of 2-mercaptothiazoline.[11]

Workflow for the Synthesis of Cysteamine Hydrochloride:

Caption: Workflow for the synthesis of cysteamine hydrochloride.

Detailed Protocol:

-

Reaction Setup: In a 500 mL conical flask, mix 2-mercaptothiazoline with a 20 wt% HCl solution. The optimal molar ratio of 2-mercaptothiazoline to HCl is 1:5.[11]

-

Acidolysis: Place the conical flask in an autoclave and heat to reflux under a controlled pressure of 0.3 MPa for 7 hours.[11]

-

Solvent Removal: After the reaction, remove the water and excess HCl by vacuum distillation for 1 hour.[11]

-

Drying: Dry the resulting crude product in a vacuum oven at 60°C for 4 hours.[11]

-

Final Product: Allow the product to dry naturally in a basin for 8 hours to obtain the final light yellow cysteamine hydrochloride.[11] The reported yield under these conditions is up to 95.6% with a purity of up to 98.9%.[11]

The quantification of cysteamine in biological matrices is crucial for pharmacokinetic studies. A rapid and reliable LC-MS/MS method has been developed for this purpose.[12]

Workflow for Cysteamine Quantification in Plasma:

References

- 1. Cysteamine - Wikipedia [en.wikipedia.org]

- 2. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cysteamine | C2H7NS | CID 6058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-aminoethanethiol | Sigma-Aldrich [sigmaaldrich.com]

- 5. selleckchem.com [selleckchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. CYSTEAMINE HYDROCHLORIDE for synthesis | East India Chemicals International Estd.1995 [eastindiachemicals.com]

- 8. Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cysteamine hydrochloride(156-57-0) IR Spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Protein Thiolation Reagents for Researchers, Scientists, and Drug Development Professionals

Introduction to Protein Thiolation: A Gateway to Enhanced Bioconjugation and Therapeutic Innovation

Protein thiolation, the process of introducing sulfhydryl (-SH) groups into proteins, is a cornerstone of modern bioconjugation strategies. This modification provides a reactive handle for the site-specific attachment of a wide array of molecules, including drugs, imaging agents, and other proteins. The nucleophilic nature of the thiol group allows for highly specific reactions, offering greater control over the conjugation process compared to targeting more abundant functional groups like primary amines. This technical guide provides a comprehensive overview of the core protein thiolation reagents, their mechanisms of action, detailed experimental protocols, and their applications in drug development and research.

Core Protein Thiolation Reagents: A Comparative Analysis

The selection of an appropriate thiolation reagent is critical and depends on factors such as the target protein's characteristics, the desired level of modification, and the subsequent conjugation chemistry. This section details the properties and applications of the most common protein thiolation reagents.

Amine-Reactive Thiolation Reagents

These reagents react with primary amines, such as the ε-amino group of lysine residues, to introduce a sulfhydryl group.

-

N-Succinimidyl-S-acetylthiopropionate (SATP) and N-Succinimidyl-S-acetylthioacetate (SATA) : SATP and its shorter-chain analog, SATA, are widely used for introducing protected sulfhydryl groups onto proteins.[1] The N-hydroxysuccinimide (NHS) ester reacts with primary amines to form a stable amide bond, while the sulfur atom is protected by an acetyl group.[1] This protection allows for the storage of the thiolated protein. The sulfhydryl group is subsequently exposed by deacetylation with hydroxylamine.[1] The hydrolysis of the NHS-ester is a competing reaction, and its rate increases with pH.[1][2][3]

-

2-Iminothiolane (Traut's Reagent) : Traut's reagent, a cyclic thioimidate, reacts with primary amines to introduce a sulfhydryl group in a single step.[4] A key advantage of Traut's reagent is that it maintains the overall charge of the modified lysine residue.[4] It is also more stable in aqueous solutions compared to NHS esters.[5] The reaction is efficient at a pH range of 7-9.[4] However, at high pH, it can also react with hydroxyl groups, although at a much slower rate.[4] The number of sulfhydryl groups introduced can be controlled by adjusting the molar excess of the reagent.[4] For instance, a 10-fold molar excess of Traut's reagent over an IgG antibody can introduce 3-7 sulfhydryl groups per antibody.[4]

Disulfide-Containing Reagents for Rebridging

These reagents are designed to react with the two free thiols that result from the reduction of a native disulfide bond, effectively "rebridging" the connection with a linker that can carry a payload.

-

Dibromopyridazinediones : These reagents have emerged as effective tools for the site-selective modification of antibodies. They react with the two cysteine residues of a reduced interchain disulfide bond, creating a stable pyridazinedione linkage. This approach allows for the generation of homogeneously modified antibodies.

Cysteine-Reactive Crosslinkers

While not strictly thiolation reagents in the sense of adding a new thiol group, these molecules are crucial for utilizing existing or introduced thiols for creating protein conjugates.

-

Maleimides : Maleimides react with sulfhydryl groups via a Michael addition reaction to form a stable thioether bond. This reaction is highly specific for thiols at a pH of 6.5-7.5.[6] However, the stability of the resulting thioether linkage can be a concern, as it can undergo a retro-Michael reaction, leading to dissociation of the conjugate, particularly in the presence of other thiols like glutathione.[7][8] The stability of the maleimide-thiol adduct can be influenced by the N-substituent of the maleimide.[9]

-

Haloacetyls (Iodoacetyl and Bromoacetyl Derivatives) : Haloacetyls react with thiols through a nucleophilic substitution (SN2) reaction to form a stable thioether bond.[10] Compared to maleimides, the thioether bond formed from haloacetyls is generally more stable and less susceptible to thiol exchange reactions.[7] However, haloacetyls can also exhibit some reactivity towards other nucleophilic amino acid side chains, such as histidine and methionine, particularly at higher pH and in the absence of accessible thiols.[10]

Quantitative Data on Thiolation Reagents

The efficiency and specificity of thiolation are critical for producing well-defined and functional protein conjugates. The following tables summarize key quantitative data for common thiolation reagents.

| Reagent | Target Residue | Reaction pH | Molar Excess (Protein:Reagent) | Sulfhydryls Introduced per IgG | Key Features |

| SATA/SATP | Primary Amines (Lysine) | 7.2 - 8.0 | 9:1 (for 3-3.6 SH/IgG)[1] | 3.0 - 3.6[1] | Introduces a protected thiol; requires a separate deprotection step.[1] |

| 2-Iminothiolane (Traut's Reagent) | Primary Amines (Lysine) | 7.0 - 9.0 | 10:1 to 50:1 | 3 - 7 (at 10-fold excess)[4] | One-step reaction; maintains the charge of the modified amine.[4] |

| Reagent | Half-life of Hydrolysis (Aqueous Buffer) |

| NHS Esters (general) | Hours at pH 7, minutes at pH 9[3][11] |

| Traut's Reagent | ~1 hour at pH 8 (hydrolysis is slow compared to amine reaction)[4] |

| Conjugation Chemistry | Resulting Linkage | Stability |

| Maleimide + Thiol | Thioether | Susceptible to retro-Michael reaction and thiol exchange.[7][8] |

| Haloacetyl + Thiol | Thioether | Generally more stable than maleimide-derived thioether bonds. |

Signaling Pathways Involving Protein Thiolation

Protein S-thiolation is a reversible post-translational modification that plays a crucial role in redox signaling and protection against oxidative stress.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular responses to oxidative stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), specific cysteine residues in Keap1 are modified, leading to a conformational change that prevents Nrf2 degradation. Nrf2 then translocates to the nucleus and activates the expression of antioxidant and cytoprotective genes.

SOD1 S-Glutathionylation

Superoxide dismutase 1 (SOD1) is a critical antioxidant enzyme that can be post-translationally modified by S-glutathionylation, the formation of a mixed disulfide with glutathione. This modification can be induced by oxidative stress and has been implicated in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).[12] S-glutathionylation of SOD1 can lead to dimer dissociation, which is a key step in the formation of toxic protein aggregates.[12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in protein thiolation.

Protocol 1: Thiolation of an Antibody with Traut's Reagent

This protocol describes the introduction of sulfhydryl groups onto an antibody using 2-iminothiolane (Traut's Reagent).

Materials:

-

Antibody solution (e.g., 5 mg/mL in a suitable buffer)

-

Traut's Reagent (2-iminothiolane HCl)

-

Thiolation Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0

-

Desalting column

-

Ellman's Reagent (DTNB) for sulfhydryl quantification

Procedure:

-

Buffer Exchange: If the antibody is not in an amine-free buffer, perform a buffer exchange into the Thiolation Buffer using a desalting column.

-

Prepare Traut's Reagent Solution: Immediately before use, dissolve Traut's Reagent in the Thiolation Buffer to a final concentration of ~14 mM (2 mg/mL).

-

Thiolation Reaction: Add a 10-fold molar excess of the Traut's Reagent solution to the antibody solution. For example, for a 5 mg/mL (~33 µM) antibody solution, add the appropriate volume of the 14 mM Traut's Reagent solution to achieve a final concentration of 330 µM.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

-

Purification: Remove excess Traut's Reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with Thiolation Buffer.

-

Quantification of Thiolation: Determine the number of incorporated sulfhydryl groups using Ellman's Assay according to the manufacturer's instructions.

Protocol 2: Thiolation of a Protein with SATP and Subsequent Deprotection

This protocol outlines the two-step process of introducing protected thiols with SATP followed by deprotection.

Materials:

-

Protein solution (2-10 mg/mL in PBS)

-

SATP (N-Succinimidyl-S-acetylthiopropionate)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS): 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Deacetylation Solution: 0.5 M Hydroxylamine HCl, 25 mM EDTA in PBS, pH 7.2

-

Desalting column

Procedure:

-

Prepare SATP Solution: Immediately before use, dissolve SATP in DMSO to a concentration of approximately 55 mM (e.g., 6-8 mg in 0.5 mL DMSO).[1]

-

Acylation Reaction: Add a 9-fold molar excess of the SATP solution to the protein solution.[1] For example, add 10 µL of the 55 mM SATP solution to 1 mL of a 60 µM protein solution.[1]

-

Incubation: Incubate the reaction for 30 minutes at room temperature.[1]

-

Removal of Excess Reagent: Purify the S-acetylated protein from excess SATP using a desalting column equilibrated with PBS. The modified protein can be stored at this stage.

-

Deacetylation: To expose the sulfhydryl group, add 1 volume of Deacetylation Solution to 10 volumes of the S-acetylated protein solution.

-

Incubation: Incubate for 2 hours at room temperature.

-

Purification: Remove hydroxylamine and byproducts using a desalting column equilibrated with PBS containing 10 mM EDTA. The thiolated protein is now ready for conjugation.

Experimental Workflows

Visualizing experimental workflows can aid in understanding the sequence of steps and the relationships between different procedures.

Workflow for Antibody-Drug Conjugate (ADC) Preparation via Thiolation

This workflow illustrates the key steps in creating an ADC by first introducing thiol groups onto an antibody and then conjugating a drug molecule.

LC-MS Workflow for Quantifying Protein Thiolation

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for characterizing and quantifying protein modifications, including thiolation.

Conclusion

Protein thiolation is an indispensable tool in the fields of bioconjugation, drug development, and proteomics research. The choice of thiolation reagent and reaction conditions must be carefully considered to achieve the desired level of modification while preserving the protein's structure and function. This guide has provided an in-depth overview of the most common thiolation reagents, along with detailed protocols and workflows to aid researchers in their experimental design. As the demand for precisely engineered protein conjugates continues to grow, a thorough understanding of protein thiolation chemistry will be paramount for future innovations in medicine and biotechnology.

References

- 1. Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. kinampark.com [kinampark.com]

- 7. prolynxinc.com [prolynxinc.com]

- 8. d-nb.info [d-nb.info]

- 9. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 10. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Measurement of Protein Sulfhydryls in Response to Cellular Oxidative Stress Using Gel Electrophoresis and Multiplexed Fluorescent Imaging Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protein Thiolation Using Traut's Reagent (2-Iminothiolane)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein thiolation is a fundamental bioconjugation technique that introduces reactive sulfhydryl (-SH) groups onto a protein's surface. These thiol groups serve as chemical handles for a variety of downstream applications, including the site-specific attachment of drugs, imaging agents, and crosslinkers, as well as for protein immobilization onto surfaces.[1][2][3] Traut's reagent (2-iminothiolane) is a highly efficient reagent for this purpose. It reacts with primary amines (ε-amino group of lysine residues and the N-terminal α-amino group) to introduce a sulfhydryl group while preserving the original charge of the amino group, thus minimizing disruptions to protein structure and function.[4][5]

Principle of Reaction

Traut's reagent is a cyclic thioimidate that reacts specifically and efficiently with primary amines at a pH range of 7-9.[4][6] The reaction involves the nucleophilic attack of the amine on the thioimidate, leading to the opening of the ring and the formation of an amidine. This process exposes a free sulfhydryl group. A key advantage of Traut's reagent is that the resulting amidine group retains a positive charge at physiological pH, similar to the primary amine it replaces, which helps to maintain the protein's native conformation.[4] The reaction is typically rapid, often reaching completion in less than an hour at room temperature.[4]

Materials and Reagents

-

Protein of interest

-

Traut's Reagent (2-iminothiolane∙HCl, MW: 137.63 g/mol )

-

Reaction Buffer: Amine-free buffer, pH 7.0–9.0. Recommended buffers include Phosphate Buffered Saline (PBS) or borate buffer.[4] A common choice is 0.1 M sodium phosphate, 150 mM NaCl, 2-5 mM EDTA, pH 8.0.

-

Note: The inclusion of EDTA is crucial to chelate divalent metals that can catalyze the oxidation of the newly formed sulfhydryl groups into disulfide bonds.[4]

-

-

Purification System: Desalting columns (e.g., spin desalting columns) or dialysis cassettes for removal of excess reagent.[7]

-

Quantification Reagent: Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) for determining the concentration of free sulfhydryls.[8][9]

Detailed Experimental Protocol

This protocol provides a general guideline. Optimization, particularly the molar excess of Traut's reagent, may be required depending on the specific protein and desired degree of thiolation.

Step 1: Preparation of Protein and Reagents

-

Dissolve the protein to be modified in the Reaction Buffer at a known concentration (e.g., 1-10 mg/mL). If the protein is in a buffer containing primary amines (like Tris), it must first be exchanged into the appropriate Reaction Buffer via dialysis or buffer exchange chromatography.

-

Immediately before use, prepare a stock solution of Traut's Reagent. For example, a 14 mM stock solution can be made by dissolving 2 mg of Traut's Reagent in 1 mL of water.[4] It is recommended to bring the reagent to room temperature before opening the vial.

Step 2: Thiolation Reaction

-

Calculate the required amount of Traut's Reagent. The molar ratio of Traut's Reagent to protein is a critical parameter that controls the extent of thiolation. A 2- to 20-fold molar excess is a common starting range.[4]

-

Add the calculated volume of the Traut's Reagent stock solution to the protein solution while gently mixing.

-

Incubate the reaction mixture for 1 hour at room temperature.[4]

Step 3: Purification of Thiolated Protein

-

Following incubation, it is essential to promptly remove excess, unreacted Traut's Reagent to stop the reaction and prevent non-specific interactions in downstream applications.[7]

-

Use a desalting column or dialysis equilibrated with Reaction Buffer (containing EDTA) to separate the thiolated protein from the small molecule reagent.[4][7]

-

The purified thiolated protein should be used immediately in the next step, as the introduced sulfhydryl groups can oxidize over time to form disulfide bonds.[4]

Step 4: Quantification of Thiolation (Ellman's Assay)

-

The number of sulfhydryl groups introduced per protein molecule can be quantified using Ellman's Assay.[8][10]

-

This colorimetric assay is based on the reaction of a thiol with DTNB, which produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), that absorbs strongly at 412 nm.[9][11]

-

By measuring the absorbance at 412 nm and using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹), the concentration of free thiols in the sample can be determined.[9]

Quantitative Data Summary

The efficiency of thiolation depends on several factors, including the protein's surface accessibility of primary amines, pH, and the molar excess of Traut's reagent.

| Parameter | Recommended Range | Outcome/Notes | Source(s) |

| Reaction pH | 7.0–9.0 | Optimal for specific reaction with primary amines. | [4][6] |

| Molar Excess of Reagent | 2- to 20-fold | Allows for controlled levels of thiolation. For example, a 10-fold molar excess over IgG can introduce 3-7 sulfhydryls per antibody. | [4] |

| Reaction Time | 1 hour | Typically sufficient for the reaction to go to completion at room temperature. | [4][7] |

| Reaction Temperature | Room Temperature | Standard condition for the thiolation reaction. | [7] |

| EDTA Concentration | 2–5 mM | Essential for preventing the oxidation of sulfhydryl groups. | [4] |

| Half-life of Hydrolysis | ~1 hour (at pH 8) | The hydrolysis of Traut's reagent is slow compared to its reaction with amines, making it highly efficient. | [4] |

Experimental Workflow

References

- 1. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 2. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Protein modification as a facile approach to retain activity upon conjugation to gold nanoparticles - American Chemical Society [acs.digitellinc.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. biorxiv.org [biorxiv.org]

- 6. 2-Iminothiolane - Wikipedia [en.wikipedia.org]

- 7. UBC BIOMOD 2016 [biomod2016.gitlab.io]

- 8. pubs.acs.org [pubs.acs.org]

- 9. broadpharm.com [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. Ellman’s Assay on the Surface: Thiol Quantification of Human Cofilin-1 Protein through Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Labeling Antibodies with 2-Iminothiolane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent modification of antibodies with 2-iminothiolane (Traut's Reagent) to introduce reactive sulfhydryl groups. This process, known as thiolation, is a fundamental step for the subsequent conjugation of antibodies to a variety of molecules, including fluorescent dyes, enzymes, and cytotoxic drugs for the development of antibody-drug conjugates (ADCs).

Introduction

2-Iminothiolane hydrochloride (Traut's Reagent) is a cyclic thioimidate compound that reacts efficiently with primary amines, such as the side chains of lysine residues on an antibody, to introduce a free sulfhydryl (-SH) group.[1][2] This reaction proceeds at a neutral to slightly alkaline pH (7-9) and is typically complete within an hour at room temperature.[1][3] A key advantage of using 2-iminothiolane is that it preserves the original positive charge of the modified amino group, which can be crucial for maintaining the antibody's native conformation and function.[3] The introduced sulfhydryl groups can then be specifically targeted for covalent bond formation with maleimide-activated molecules, a common strategy in bioconjugation.[4][5]

Chemical Reaction

The reaction between an antibody's primary amine and 2-iminothiolane results in the ring-opening of the reagent and the formation of an amidine bond, with the concomitant exposure of a free sulfhydryl group.

Quantitative Data Summary

The degree of thiolation, i.e., the number of sulfhydryl groups introduced per antibody molecule, can be controlled by adjusting the molar excess of 2-iminothiolane in the reaction. It is crucial to optimize this ratio for each specific antibody and its intended application, as excessive modification can negatively impact antibody functionality.[2][6]

| Molar Excess of 2-Iminothiolane (Reagent:Antibody) | Expected Sulfhydryl Groups per IgG | Potential Impact on Antibody Function | Reference |

| 10-fold | 3 - 7 | Minimal to low | [2] |

| 20-fold | Increased thiolation | Potential for moderate impact | [7] |

| 50-fold | High level of thiolation | Higher risk of affecting functionality | [2] |

| >50-fold | Near-complete thiolation of available amines | Significant risk of adverse effects | [2][6] |

Experimental Protocols

Materials

-

Antibody to be labeled (in an amine-free buffer)

-

2-Iminothiolane hydrochloride (Traut's Reagent)

-

Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 2-5 mM EDTA, pH 8.0

-

Quenching Buffer (optional): 1 M Glycine, pH 8.0

-

Purification/Desalting Columns (e.g., size-exclusion chromatography columns)

-

Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) for sulfhydryl quantification

-

Spectrophotometer

Protocol 1: Thiolation of Antibody

-

Antibody Preparation:

-

Dissolve the antibody in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer using a desalting column or dialysis.[3]

-

-

2-Iminothiolane Solution Preparation:

-

Immediately before use, prepare a fresh solution of 2-iminothiolane in the Reaction Buffer. A typical stock solution concentration is 10-20 mM.

-

-

Thiolation Reaction:

-

Add the desired molar excess of the 2-iminothiolane solution to the antibody solution. For example, for a 10-fold molar excess with an IgG (MW ~150 kDa) at 5 mg/mL (~33.3 µM), you would add a corresponding volume of the 2-iminothiolane stock solution.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

-

-

Purification of Thiolated Antibody:

-

Immediately after incubation, remove the excess 2-iminothiolane and byproducts by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer (or a suitable buffer for the downstream application).[2][8] This step is critical to prevent unwanted side reactions of the newly introduced thiols.

-

Protocol 2: Quantification of Introduced Sulfhydryl Groups (Ellman's Assay)

This protocol is used to determine the number of free sulfhydryl groups on the modified antibody.[9][10]

-

Prepare Standards:

-

Prepare a series of known concentrations of a sulfhydryl-containing standard, such as L-cysteine, in the Reaction Buffer.

-

-

Prepare DTNB Solution:

-

Prepare a 4 mg/mL solution of Ellman's Reagent (DTNB) in the Reaction Buffer.

-

-

Assay:

-

In a microplate or cuvette, add a known concentration of the thiolated antibody and the standards.

-

Add the DTNB solution to each sample and standard.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 412 nm.

-

-

Calculation:

-

Create a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of sulfhydryl groups in the antibody sample from the standard curve.

-

Calculate the molar ratio of sulfhydryl groups to the antibody to determine the degree of thiolation.

-

Diagrams

Caption: Experimental workflow for antibody thiolation.

Caption: Overall antibody conjugation strategy.

Stability and Storage of Thiolated Antibodies

The newly introduced sulfhydryl groups are susceptible to oxidation, which can lead to the formation of disulfide bonds and a reduction in their reactivity towards maleimides. Therefore, it is recommended to use the thiolated antibody for the subsequent conjugation step immediately after purification.[2] If storage is necessary, it should be done under an inert gas (e.g., argon or nitrogen) at 4°C for short-term storage or at -80°C for long-term storage, in a buffer containing a chelating agent like EDTA to inhibit metal-catalyzed oxidation.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low degree of thiolation | Inactive 2-iminothiolane | Use a fresh, high-quality reagent. |

| Low pH of the reaction buffer | Ensure the pH is between 7 and 9. | |

| Presence of primary amines in the antibody buffer | Buffer exchange the antibody into an amine-free buffer. | |

| Loss of antibody activity | Excessive thiolation | Reduce the molar excess of 2-iminothiolane. |

| Harsh reaction or purification conditions | Perform the reaction and purification at 4°C. | |

| Inconsistent results | Oxidation of sulfhydryl groups | Use degassed buffers and include EDTA. Use the thiolated antibody immediately. |

Conclusion

Labeling antibodies with 2-iminothiolane is a robust and widely used method for introducing reactive sulfhydryl groups. By carefully controlling the reaction conditions and promptly purifying the product, researchers can generate thiolated antibodies suitable for a wide range of conjugation applications in research, diagnostics, and therapeutic development. The protocols provided herein offer a solid foundation for successfully implementing this important bioconjugation technique.

References

- 1. Ellman’s reagent assay [bio-protocol.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. bohrium.com [bohrium.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

Application Notes and Protocols for Peptide Immobilization on Surfaces Using Traut's Reagent

Audience: Researchers, scientists, and drug development professionals.

Introduction

The immobilization of peptides onto solid surfaces is a critical technique in a wide array of biomedical and biotechnological applications, including biosensors, immunoassays, drug delivery systems, and cell culture platforms. A robust and efficient immobilization strategy ensures the proper orientation and biological activity of the tethered peptides. Traut's reagent (2-iminothiolane) offers a straightforward and effective method for modifying peptides to facilitate their covalent attachment to appropriately functionalized surfaces.

Traut's reagent reacts with primary amines, such as the N-terminus of a peptide or the side chain of lysine residues, to introduce a free sulfhydryl (-SH) group.[1][2] This newly introduced thiol group can then readily react with a maleimide-functionalized surface via a Michael addition reaction, forming a stable thioether bond.[3] This two-step process allows for controlled, site-specific immobilization of peptides, preserving their native conformation and function.[4]

These application notes provide detailed protocols for the thiolation of peptides using Traut's reagent and their subsequent immobilization onto maleimide-activated surfaces.

Key Reagents and Their Properties

| Reagent | Chemical Name | Function | Key Properties |

| Traut's Reagent | 2-Iminothiolane | Thiolation of primary amines | Reacts at pH 7-9; maintains the positive charge of the original amine.[1] |

| Maleimide-activated surface | e.g., Maleimide-PEG-NHS ester coated surface | Substrate for peptide immobilization | Reacts specifically with sulfhydryl groups to form a stable thioether linkage. |

| EDTA | Ethylenediaminetetraacetic acid | Chelating agent | Prevents oxidation of sulfhydryl groups to disulfide bonds.[1] |

| Ellman's Reagent | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | Quantification of sulfhydryl groups | Reacts with free thiols to produce a colored product that can be measured spectrophotometrically. |

Experimental Protocols

Protocol 1: Thiolation of Peptides using Traut's Reagent

This protocol describes the modification of a peptide containing primary amines to introduce sulfhydryl groups.

Materials:

-

Peptide of interest

-

Traut's Reagent (2-Iminothiolane)

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 8.0, or 0.1 M Borate buffer, pH 8.0 (must be free of primary amines)[1]

-

EDTA solution (0.5 M, pH 8.0)

-

Desalting column (e.g., SpinOUT™ GT-600)

-

Quenching reagent (optional): Glycine[1]

Procedure:

-

Peptide Solution Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 0.1-4 mg/mL.

-

Addition of EDTA: Add EDTA to the peptide solution to a final concentration of 2-5 mM to prevent oxidation of the newly formed sulfhydryl groups.[1]

-

Traut's Reagent Preparation: Prepare a stock solution of Traut's reagent (e.g., 2 mg/mL, which is approximately 14 mM) in water or Reaction Buffer.[1]

-

Thiolation Reaction: Add a 2- to 20-fold molar excess of Traut's reagent to the peptide solution.[1] The optimal molar ratio may need to be determined empirically depending on the number of primary amines on the peptide and the desired degree of thiolation.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature.[1]

-

Removal of Excess Reagent: Immediately after incubation, remove excess and unreacted Traut's reagent using a desalting column equilibrated with Reaction Buffer containing 2-5 mM EDTA.[1] The thiolated peptide is now ready for immobilization.

Quantitative Parameters for Peptide Thiolation

| Parameter | Recommended Range | Notes |

| pH | 7.0 - 9.0 | Reaction is most efficient in this range.[1][2] |

| Molar Excess of Traut's Reagent | 2 - 20 fold | Higher excess leads to a higher degree of thiolation.[1] |

| Reaction Time | 1 hour | Sufficient for complete reaction at room temperature.[1] |

| EDTA Concentration | 2 - 5 mM | Crucial for preventing disulfide bond formation.[1] |

Protocol 2: Immobilization of Thiolated Peptides onto Maleimide-Activated Surfaces

This protocol outlines the covalent attachment of the thiolated peptide to a maleimide-functionalized surface.

Materials:

-

Thiolated peptide (from Protocol 1)

-

Maleimide-activated surface (e.g., glass slide, microplate)

-

Coupling Buffer: PBS, pH 7.2-7.5, containing 2-5 mM EDTA

-

Blocking Buffer: 10 mM L-cysteine or β-mercaptoethanol in Coupling Buffer

-

Washing Buffer: PBS or Tris-Buffered Saline (TBS)

Procedure:

-

Surface Preparation: Ensure the maleimide-activated surface is clean and ready for use according to the manufacturer's instructions.

-

Immobilization Reaction: Apply the solution of the thiolated peptide to the maleimide-activated surface.

-

Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Washing: After incubation, wash the surface thoroughly with Washing Buffer to remove any unbound peptide.

-

Blocking (Optional but Recommended): To quench any unreacted maleimide groups and prevent non-specific binding, incubate the surface with Blocking Buffer for 30-60 minutes at room temperature.

-

Final Washing: Wash the surface again with Washing Buffer to remove the blocking agent. The peptide-immobilized surface is now ready for use in downstream applications.

Protocol 3: Quantification of Immobilized Peptides

Quantifying the amount of peptide immobilized on the surface is crucial for the reproducibility and interpretation of experimental results.

Method 1: Ellman's Reagent Assay for Sulfhydryl Groups (Indirect Quantification)

This method quantifies the number of sulfhydryl groups introduced onto the peptide before immobilization.

Procedure:

-

Prepare a 0.1 mM DTNB working solution in 0.1 M Tris-HCl, pH 7.5.

-

Add a known amount of the thiolated peptide solution to the DTNB working solution.

-

Measure the absorbance at 412 nm to determine the concentration of free sulfhydryl groups.

Method 2: Fmoc-Deprotection Assay (Direct Quantification)

This method requires the use of an Fmoc-protected amino acid at the N-terminus of the peptide.

Procedure:

-

Immobilize the Fmoc-peptide onto the surface as described in Protocol 2.

-

Treat the surface with a basic solution (e.g., piperidine in DMF) to cleave the Fmoc group.[3]

-

Quantify the released dibenzofulvene-piperidine adduct in the supernatant by measuring its absorbance at around 301 nm or by HPLC.[3] The amount of released adduct is directly proportional to the amount of immobilized peptide.

Visualizations

References

Molar Excess Calculations for 2-Iminothiolane Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-iminothiolane (Traut's reagent) for the introduction of sulfhydryl (-SH) groups into proteins, peptides, and other biomolecules. This process, known as thiolation, is a critical step in various bioconjugation techniques used in drug development, diagnostics, and fundamental research. Particular attention is given to the calculation of molar excess to control the extent of modification.

Introduction to 2-Iminothiolane Chemistry

2-Iminothiolane, also known as Traut's reagent, is a cyclic thioimidate that reacts efficiently with primary amines (-NH2) at physiological to slightly alkaline pH (7-9) to introduce a free sulfhydryl group.[1] This reaction is advantageous as it maintains the overall charge of the modified molecule, minimizing potential impacts on protein solubility and function.[1] The newly introduced sulfhydryl groups can then be used for specific downstream applications such as conjugation to maleimide-activated molecules, immobilization onto surfaces, or the formation of disulfide bonds.

Molar Excess Calculation: A Key Parameter

The extent of thiolation is primarily controlled by the molar excess of 2-iminothiolane relative to the concentration of the target biomolecule. Adjusting this ratio allows for precise control over the number of sulfhydryl groups introduced. A lower molar excess will result in fewer modifications, while a higher molar excess will lead to a greater degree of thiolation. However, an excessive molar excess can potentially lead to undesirable side reactions or negatively impact the functionality of the biomolecule, particularly for sensitive proteins like antibodies.[1][2]

General Recommendations for Molar Excess

The optimal molar excess of 2-iminothiolane is dependent on the specific biomolecule and the desired level of modification. The following table summarizes general recommendations based on published data.

| Biomolecule Type | Recommended Molar Excess of 2-Iminothiolane | Expected Outcome | Reference(s) |

| Proteins (General) | 2 to 20-fold | Effective modification without excessive side reactions. | [1] |

| Antibodies (e.g., IgG) | 10-fold | Introduction of 3-7 sulfhydryl groups per antibody. | [1] |

| Antibodies (e.g., IgG) | >50-fold | May negatively affect antibody functionality. | [1][2] |

| Peptides | Dependent on the number of primary amines and desired modification level. | Can be optimized for single or multiple thiolations. | [3] |

| Polysaccharides | Dependent on the number of accessible hydroxyl or amine groups. | Introduction of sulfhydryl groups for further conjugation. | [4] |

Note: These are starting recommendations. Optimal molar excess should be determined empirically for each specific application.

Experimental Protocols

General Protocol for Protein Thiolation

This protocol provides a general procedure for the thiolation of proteins using 2-iminothiolane.

Materials:

-

Protein of interest

-

2-Iminothiolane (Traut's reagent)

-

Reaction Buffer: Amine-free buffer, pH 7.0-9.0 (e.g., Phosphate Buffered Saline (PBS), Borate buffer).

-

EDTA (Ethylenediaminetetraacetic acid)

-

Desalting column

-

(Optional) Ellman's Reagent for sulfhydryl group quantification.

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a known concentration. Include 1-5 mM EDTA in the buffer to chelate metal ions and prevent oxidation of the newly formed sulfhydryl groups.[1]

-

Prepare 2-Iminothiolane Solution: Immediately before use, dissolve 2-iminothiolane in the Reaction Buffer to a stock concentration (e.g., 10 mg/mL).

-

Calculate Molar Excess: Determine the desired molar excess of 2-iminothiolane. Calculate the volume of the 2-iminothiolane stock solution needed to achieve this excess in the protein solution.

-

Reaction: Add the calculated volume of 2-iminothiolane to the protein solution.

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature.

-

Purification: Remove excess, unreacted 2-iminothiolane using a desalting column equilibrated with the Reaction Buffer containing 1-5 mM EDTA.

-

Quantification (Optional): Determine the concentration of incorporated sulfhydryl groups using Ellman's Reagent according to the manufacturer's protocol.

-

Downstream Applications: The thiolated protein is now ready for subsequent conjugation or immobilization reactions. It is crucial to use the thiolated protein immediately, as the introduced sulfhydryl group can be unstable and may undergo cyclization, leading to the loss of the reactive thiol.[5][6]

Protocol for Antibody (IgG) Thiolation

This protocol is a specific application of the general protocol for the controlled thiolation of IgG antibodies.

Materials:

-

IgG Antibody

-

2-Iminothiolane (Traut's reagent)

-

Reaction Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, 5 mM EDTA, pH 8.0.

-

Desalting column